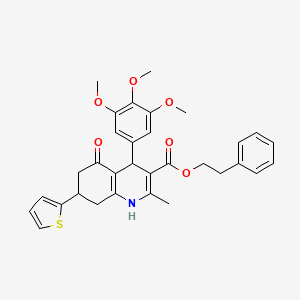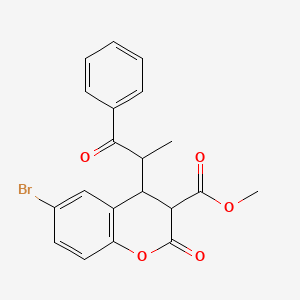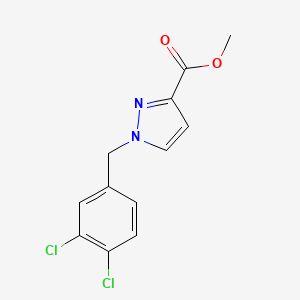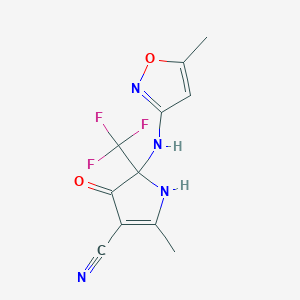![molecular formula C14H15N7O3S2 B11075874 4-methyl-N-{4-methyl-5-[(4H-1,2,4-triazol-4-ylcarbamoyl)amino]-1,3-thiazol-2-yl}benzenesulfonamide](/img/structure/B11075874.png)
4-methyl-N-{4-methyl-5-[(4H-1,2,4-triazol-4-ylcarbamoyl)amino]-1,3-thiazol-2-yl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-{4-methyl-5-[(4H-1,2,4-triazol-4-ylcarbamoyl)amino]-1,3-thiazol-2-yl}benzenesulfonamide is a complex organic compound that features a combination of triazole, thiazole, and benzenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{4-methyl-5-[(4H-1,2,4-triazol-4-ylcarbamoyl)amino]-1,3-thiazol-2-yl}benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole and thiazole rings, followed by their coupling with the benzenesulfonamide moiety. Common reagents used in these reactions include hydrazine, acetic acid, and various catalysts to facilitate the cyclization and coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{4-methyl-5-[(4H-1,2,4-triazol-4-ylcarbamoyl)amino]-1,3-thiazol-2-yl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or triazole moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-methyl-N-{4-methyl-5-[(4H-1,2,4-triazol-4-ylcarbamoyl)amino]-1,3-thiazol-2-yl}benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-methyl-N-{4-methyl-5-[(4H-1,2,4-triazol-4-ylcarbamoyl)amino]-1,3-thiazol-2-yl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or modulating their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-1,2,4-triazole
- 4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl
- 4-methoxy-N’-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide .
Uniqueness
4-methyl-N-{4-methyl-5-[(4H-1,2,4-triazol-4-ylcarbamoyl)amino]-1,3-thiazol-2-yl}benzenesulfonamide is unique due to its combination of triazole, thiazole, and benzenesulfonamide moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H15N7O3S2 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
1-[4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-5-yl]-3-(1,2,4-triazol-4-yl)urea |
InChI |
InChI=1S/C14H15N7O3S2/c1-9-3-5-11(6-4-9)26(23,24)20-14-17-10(2)12(25-14)18-13(22)19-21-7-15-16-8-21/h3-8H,1-2H3,(H,17,20)(H2,18,19,22) |
InChI Key |
KKINFXCXPRNSEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)NC(=O)NN3C=NN=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-benzyl-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11075798.png)
![methyl 4-[({[(1R)-octahydro-2H-quinolizin-1-ylmethoxy]carbonyl}sulfamoyl)oxy]benzoate](/img/structure/B11075826.png)

![2-[Furan-2-yl(2-methoxyphenyl)methyl]-3-oxopentanenitrile](/img/structure/B11075831.png)



![Phenol, 2,6-dimethyl-4-[[5-(4-pyridinyl)-1H-1,2,3,4-tetrazol-1-yl]methyl]-](/img/structure/B11075856.png)
![12-(4-Isopropylphenyl)-8,12-dihydrobenzo[F]pyrimido[4,5-B]quinoline-9,11(7H,10H)-dione](/img/structure/B11075865.png)

![N-(4-Ethoxyphenyl)-2-[1-(4-fluorophenyl)-5-oxo-2-sulfanylidene-3-{[4-(trifluoromethoxy)phenyl]methyl}imidazolidin-4-YL]acetamide](/img/structure/B11075891.png)
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11075896.png)
![4-[12-acetyl-13-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl]benzenesulfonamide](/img/structure/B11075899.png)
